molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Cat. No. B1287993
CAS RN: 41102-25-4
M. Wt: 283.96 g/mol
InChI Key: SELNIRJYLYMJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS number 41102-25-4 . It has a molecular weight of 283.96 .


Synthesis Analysis

The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves the use of trichlorophosphate at 110℃ for 24 hours . Phosphoryl chloride is added to 7-bromothieno[3,2-d]pyrimidine-2,4 (1H, 3H)-dione, to which N,N-diethylaniline is added slowly. The reaction mixture is stirred at 110°C for 24 hours. The mixture is then cooled to room temperature and slowly added to ice water. The resulting solid is filtered, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is represented by the linear formula C6HBrCl2N2S . The InChI code for this compound is 1S/C6HBrCl2N2S/c7-2-1-12-4-3 (2)10-6 (9)11-5 (4)8/h1H .


Physical And Chemical Properties Analysis

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . The compound is moderately soluble, with a solubility of 0.00673 mg/ml .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used in the synthesis of new pyrimidine derivatives .
  • Methods of application or experimental procedures : The compound is used in reactions with organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or outcomes : The reaction resulted in the formation of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .

Application in Medicinal Chemistry

  • Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” derivatives have been studied for their antiproliferative activities against A549 cells .
  • Results or outcomes : Most of the target compounds exhibited remarkable antiproliferative activities against A549 cells .

Application in Heterocyclic Building Blocks

  • Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used as a heterocyclic building block .
  • Results or outcomes : The outcomes of this application were not detailed in the source .

Application in Therapeutic Research

  • Summary of the application : Pyrimidine scaffolds, which include “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine”, have therapeutic potential .
  • Results or outcomes : The outcomes of this application were not detailed in the source .

Application in Computational Chemistry

  • Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used in computational chemistry for simulation visualizations .
  • Results or outcomes : The outcomes of this application were not detailed in the source .

Application in Safety Research

  • Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is studied for its safety properties .
  • Results or outcomes : The compound has been classified with the signal word “Warning” and hazard statements “H302-H315-H319-H335” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELNIRJYLYMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592815
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

CAS RN

41102-25-4
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 3
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 4
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 5
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Citations

For This Compound
5
Citations
KW Temburnikar, SC Zimmermann, NT Kim… - Bioorganic & medicinal …, 2014 - Elsevier
The in vitro evaluation of thieno[3,2-d]pyrimidines identified halogenated compounds 1 and 2 with antiproliferative activity against three different cancer cell lines. A structure activity …
Number of citations: 41 www.sciencedirect.com
Y Tor, S Del Valle, D Jaramillo, SG Srivatsan, A Rios… - Tetrahedron, 2007 - Elsevier
A convergent approach for a family of fluorescent nucleosides is described. It relies on thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione that serves as a core heterocycle. This condensed …
Number of citations: 65 www.sciencedirect.com
H Cho, I Shin, H Yoon, E Jeon, J Lee… - Journal of Medicinal …, 2021 - ACS Publications
Focal adhesion kinase (FAK) is overexpressed in highly invasive and metastatic cancers. To identify novel FAK inhibitors, we designed and synthesized various thieno[3,2-d]pyrimidine …
Number of citations: 12 pubs.acs.org
P Břehová, E Řezníčková, K Škach… - Journal of Medicinal …, 2023 - ACS Publications
FLT3 kinase is a potential drug target in acute myeloid leukemia (AML). Patients with FLT3 mutations typically have higher relapse rates and worse outcomes than patients without FLT3 …
Number of citations: 1 pubs.acs.org
TP Heffron, L Salphati, B Alicke, J Cheong… - Journal of medicinal …, 2012 - ACS Publications
Inhibition of phosphoinositide 3-kinase (PI3K) signaling through PI3Kα has received significant attention for its potential in cancer therapy. While the PI3K pathway is a well-established …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.